Technical Guide: Chemical Structure and Pharmacology of 4-Me-PDTic
Technical Guide: Chemical Structure and Pharmacology of 4-Me-PDTic
The following technical guide provides an in-depth structural and functional analysis of 4-Me-PDTic , a highly selective Kappa Opioid Receptor (KOR) antagonist.[1] This document is designed for researchers in medicinal chemistry and neuropharmacology, focusing on chemical constitution, synthesis logic, and experimental validation.[1]
[1]
Part 1: Executive Technical Summary[1]
4-Me-PDTic (Hydrochloride) is a synthetic, non-peptidic ligand belonging to the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid antagonists, specifically optimized from the tetrahydroisoquinoline (Tic) scaffold.[1] It represents a third-generation KOR antagonist designed to overcome the pharmacokinetic limitations (such as extremely long duration of action) associated with its predecessor, JDTic .[1]
-
Primary Target: Kappa Opioid Receptor (KOR/OPRK1).[1]
-
Mechanism: Competitive Antagonism.[1]
-
Key Attribute: High CNS penetrability with >8000-fold selectivity over Mu (MOR) and Delta (DOR) receptors.[1]
-
Chemical Identity: (3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.[1][2][3]
Part 2: Chemical Constitution & Structural Logic[1]
The efficacy of 4-Me-PDTic stems from its tripartite structure, which adheres to the "Message-Address" concept of opioid ligand design.[1]
Structural Domains[1][4]
| Domain | Chemical Moiety | Function |
| Pharmacophore (Message) | (3R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline | Mimics the tyramine moiety of endogenous dynorphins; essential for receptor recognition and anchoring via the phenolic hydroxyl.[1] |
| Linker (Spacer) | (1S)-Valine-derived diamine | Provides the critical stereochemical spacing (chiral center) to orient the basic amines into the receptor's anionic binding pocket (Asp138).[1] |
| Selectivity (Address) | 4-Methylpiperidine | Fits into the hydrophobic sub-pocket of the KOR.[1] The 4-methyl substitution optimizes Van der Waals interactions compared to the unsubstituted piperidine of the parent compound (PDTic).[1] |
Physicochemical Profile[1][3]
-
Molecular Formula:
(Free Base)[1] -
Molecular Weight: 359.51 g/mol (Free Base); ~432.43 g/mol (Dihydrochloride salt)[1]
-
Stereochemistry: (3R, 1S). The specific chirality is non-negotiable for high-affinity binding.[1]
-
pKa (Calculated): ~8.5 (Piperidine nitrogen), ~9.8 (Secondary amine).[1]
-
LogP: ~2.5–3.0 (Predicts good Blood-Brain Barrier penetration).[1]
Structural Visualization (Connectivity)[1]
The following diagram illustrates the connectivity and functional zoning of the 4-Me-PDTic molecule.
Caption: Structural segmentation of 4-Me-PDTic showing the Message-Linker-Address connectivity.
Part 3: Synthesis & Fabrication Protocols
The synthesis of 4-Me-PDTic requires a convergent approach, coupling the chiral Tic core with a pre-fabricated diamine side chain.[1]
Retrosynthetic Strategy
-
Disconnection: Amide bond formation between the Tic-carboxylic acid and the primary amine of the side chain.[1]
-
Precursors:
Step-by-Step Synthesis Protocol
Phase 1: Synthesis of the Diamine Side Chain (Fragment B)
-
Starting Material: N-Boc-L-Valine.[1]
-
Step 1 (Coupling): React N-Boc-L-Valine with 4-methylpiperidine using EDCI/HOBt coupling agents to form the amide intermediate.[1]
-
Step 2 (Reduction): Reduce the amide carbonyl to a methylene group using Lithium Aluminum Hydride (LiAlH4) in THF under reflux.[1] This converts the amide to a tertiary amine.[1]
-
Critical Control: Ensure anhydrous conditions to prevent quenching of the hydride.[1]
-
-
Step 3 (Deprotection): Remove the Boc group using 4M HCl in Dioxane to yield the free primary amine (Fragment B).[1]
Phase 2: Final Assembly
-
Step 4 (Coupling): React Fragment A (N-Boc-7-OH-Tic) with Fragment B using HATU and DIPEA in DMF at room temperature.
-
Rationale: HATU is chosen over EDCI here to minimize racemization at the chiral centers during the coupling of the bulky fragments.[1]
-
-
Step 5 (Global Deprotection): Treat the coupled product with TFA/DCM (1:1) or HCl/Dioxane to remove the N-Boc protection on the isoquinoline nitrogen.[1]
-
Step 6 (Purification): Purify via Reverse-Phase HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient). Convert to HCl salt for stability.
Part 4: Pharmacological Validation[1]
To validate the identity and potency of synthesized 4-Me-PDTic, researchers must perform competitive radioligand binding assays.[1]
Binding Affinity Data
The following data represents the standard acceptance criteria for high-quality 4-Me-PDTic batches.
| Receptor Subtype | Radioligand | Selectivity Ratio (vs KOR) | |
| Kappa (KOR) | 0.37 ± 0.05 | 1 (Reference) | |
| Mu (MOR) | > 240 | > 645-fold | |
| Delta (DOR) | > 3000 | > 8100-fold |
Functional Assay Protocol (GTP S Binding)
This assay confirms antagonist activity by measuring the inhibition of agonist-induced G-protein activation.[1]
Workflow Logic:
-
Membrane Prep: Use CHO cells stably expressing human KOR.[1]
-
Agonist Challenge: Incubate membranes with a standard KOR agonist (e.g., U50,488) at EC80 concentration.[1]
-
Antagonist Titration: Add increasing concentrations of 4-Me-PDTic (
to M). -
Readout: Measure
incorporation. A reduction in signal confirms antagonism.[1]
Experimental Workflow Diagram
Caption: Workflow for [35S]GTPγS functional antagonism assay validating 4-Me-PDTic activity.
Part 5: References
-
Primary Medicinal Chemistry: Mascarella, S. W., et al. (2018).[1] Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic).[1][2][3] Journal of Medicinal Chemistry, 61(15), 6924–6936.[1] [1][3]
-
Pharmacological Profiling: Carroll, F. I., et al. (2004).[1] Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist. European Journal of Pharmacology, 501(1-3), 111-119.[1] (Contextual reference for the Tic scaffold class).
-
Synthesis Methodology: Thomas, J. B., et al. (2001).[1] Identification of the First trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Derivative to Possess Highly Potent and Selective Opioid κ Antagonist Activity. Journal of Medicinal Chemistry, 44(17), 2687–2690.[1]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3 R)-7-Hydroxy- N-[(1 S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
